molecular formula C7H17NO B1464030 (2-Methoxypropyl)(propan-2-yl)amine CAS No. 1249099-59-9

(2-Methoxypropyl)(propan-2-yl)amine

Cat. No. B1464030
CAS RN: 1249099-59-9
M. Wt: 131.22 g/mol
InChI Key: QGJWIEAVYWXIQC-UHFFFAOYSA-N
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Description

“(2-Methoxypropyl)(propan-2-yl)amine” is a chemical compound with the CAS Number: 1249099-59-9 . It has a molecular weight of 131.22 . The IUPAC name for this compound is N-isopropyl-2-methoxy-1-propanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 8 non-H bonds, 4 rotatable bonds, 1 secondary amine (aliphatic), and 1 ether (aliphatic) . The InChI key for this compound is QGJWIEAVYWXIQC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2-Methoxypropyl)(propan-2-yl)amine” is a liquid at room temperature .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

(2-Methoxypropyl)(propan-2-yl)amine has been explored in the field of catalysis, specifically in the methoxycarbonylation of olefins. Palladium(II) complexes of (pyridyl)imine ligands, including derivatives of 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine and related compounds, have been synthesized and demonstrated as active catalysts for the methoxycarbonylation of higher olefins, producing both linear and branched esters. These findings highlight the potential of (2-methoxypropyl)(propan-2-yl)amine derivatives in catalyzing significant organic transformations, which are fundamental in the synthesis of esters, a class of compounds with wide industrial and pharmaceutical applications (Zulu et al., 2020).

Synthesis of Optical Active Intermediates

In another study, the synthesis of optical active intermediates for pharmaceutical applications was reported. Although the direct application of (2-Methoxypropyl)(propan-2-yl)amine was not discussed, the research on synthesizing optical active intermediates like (R)-1-(4-Methoxyphenyl)propan-2-amine from d-alanine, highlights the importance of methoxypropyl and propan-2-yl functionalities in medicinal chemistry. These compounds serve as crucial intermediates in the synthesis of active pharmaceutical ingredients, demonstrating the relevance of similar structures in drug development processes (Wei Fan et al., 2008).

Material Science and Polymer Modification

In the field of material science, (2-Methoxypropyl)(propan-2-yl)amine derivatives have been used for the functional modification of hydrogels. For instance, poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various aliphatic and aromatic amines, including compounds with methoxypropyl and propan-2-yl functionalities. These modifications aim to improve the physical properties of hydrogels, such as swelling behavior and thermal stability, which are crucial for biomedical applications, including drug delivery systems and tissue engineering scaffolds (Aly & El-Mohdy, 2015).

Advanced Material Development

The synthesis and polymerization of methacrylic monomers containing tertiary amine functional groups have been investigated, showcasing the versatility of methoxypropyl and propan-2-ylamine derivatives in creating novel polymeric materials. These materials exhibit unique phase behavior in aqueous solutions, which is essential for developing smart materials with applications in drug delivery, sensors, and responsive coatings (Bing Yu & Lowe, 2009).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has the following hazard statements: H227, H314, H335 . The precautionary statements associated with this compound are P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-methoxy-N-propan-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)8-5-7(3)9-4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJWIEAVYWXIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypropyl)(propan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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